Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate

Description

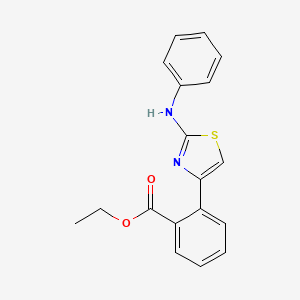

Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate is a heterocyclic compound featuring a benzene ring substituted with an ethyl carboxylate group and a 1,3-thiazole ring bearing an anilino (phenylamino) substituent. This structure combines aromatic and heterocyclic moieties, making it a versatile scaffold in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-22-17(21)15-11-7-6-10-14(15)16-12-23-18(20-16)19-13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDFNQOZNBXLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601253783 | |

| Record name | Ethyl 2-[2-(phenylamino)-4-thiazolyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339010-10-5 | |

| Record name | Ethyl 2-[2-(phenylamino)-4-thiazolyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339010-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[2-(phenylamino)-4-thiazolyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601253783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the anilino group, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate exhibits notable biological activities, particularly in the realms of antibacterial and antifungal research. Preliminary studies indicate that derivatives of this compound can inhibit the growth of specific pathogenic microorganisms, suggesting its potential as an antimicrobial agent.

Case Studies

- Antimicrobial Activity : A study conducted on various derivatives of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves the compound's interaction with bacterial enzymes critical for survival.

- Antifungal Properties : Research has shown that this compound can effectively inhibit certain fungal strains, making it a candidate for developing antifungal therapies.

Chemical Reactions and Modifications

The unique structure of this compound allows for various chemical modifications that can enhance its biological activity or tailor it for specific applications.

Reactivity Profile

The compound's reactivity is influenced by its thiazole and aniline functionalities, which can participate in nucleophilic substitutions and electrophilic additions. This versatility makes it a valuable intermediate in synthesizing more complex molecules.

Interaction Studies

Research into the interactions of this compound with biological systems has shown promising results regarding its binding affinity to specific enzymes or receptors involved in disease pathways.

Enzyme Inhibition

Preliminary data suggest that the compound may inhibit enzymes critical for bacterial survival, highlighting its potential as a lead compound in drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Physicochemical Properties

*Estimated based on molecular formula.

Biological Activity

Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate is a complex organic compound characterized by its unique structural features, including a thiazole ring and an aniline moiety. Its molecular formula is , with a molecular weight of approximately 300.37 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial and antifungal research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various pathogenic microorganisms, suggesting that it may inhibit the growth of bacteria and fungi through mechanisms such as enzyme inhibition. For instance, it has been observed to interact with enzymes critical for bacterial survival, highlighting its potential as an antimicrobial agent.

The mechanism of action for this compound involves its ability to form stable complexes with specific proteins and enzymes. The thiazole ring plays a crucial role in biochemical pathways, potentially modulating the activity of various biological targets. This interaction may lead to the inhibition of essential metabolic processes in target organisms.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct biological properties due to its unique structural features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-1,3-thiazole | Simple thiazole derivative | |

| Benzothiazole | Contains a benzene fused to a thiazole | |

| 2-Aminobenzenesulfonamide | Sulfonamide derivative with potential antibacterial activity |

The combination of thiazole and aniline functionalities within this compound enhances its biological activity compared to simpler analogs.

Study on Antibacterial Activity

A significant study focused on the antibacterial properties of this compound involved testing against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity. The study concluded that this compound could serve as a lead structure for developing new antibiotics.

Antifungal Activity Research

Another study examined the antifungal effects of this compound against Candida albicans. Results showed that the compound inhibited fungal growth at concentrations as low as 16 µg/mL. The researchers postulated that the compound interferes with fungal cell wall synthesis, making it a promising candidate for antifungal drug development.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-(2-anilino-1,3-thiazol-4-yl)benzenecarboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step protocols. A common approach is the Hantzsch thiazole synthesis, where benzothioamide derivatives react with α-halo ketones (e.g., ethyl 4-bromo-3-oxobutanoate) in ethanol under reflux. Key parameters include:

- Solvent choice : Absolute ethanol ensures solubility and minimizes side reactions.

- Catalysis : Glacial acetic acid (5 drops) facilitates imine formation and cyclization .

- Purification : Post-reaction, cold-water precipitation and ether extraction isolate the product, followed by anhydrous sodium sulfate drying .

Yield optimization requires controlled stoichiometry (1:1 molar ratio of thioamide to halo ketone) and reflux duration (1–4 hours). Purity is confirmed via TLC and recrystallization in ethanol .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

Discrepancies in X-ray diffraction data (e.g., bond lengths, angles) may arise from twinning, disorder, or poor data resolution. To resolve these:

- Refinement software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data via the TWIN/BASF commands .

- Validation tools : Employ PLATON/CHECKCIF to identify outliers in geometry (e.g., unusual torsion angles) and validate hydrogen bonding patterns .

- Data collection : Ensure high-resolution data (≤ 0.8 Å) to reduce ambiguity. For disordered regions, apply PART instructions in SHELXL to model alternate conformations .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzene/thiazole) and ester carbonyl (δ ~165–170 ppm). The anilino NH signal appears at δ ~5–6 ppm (broad) in DMSO-d6 .

- 2D NMR (HSQC, HMBC) : Correlate thiazole C4 with adjacent protons to confirm connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 367.0822 for C18H15N2O2S) and fragment patterns (e.g., loss of ethyl group: m/z 321.0598) .

Advanced: How can structure-activity relationship (SAR) studies rationalize its reported anticancer activity?

Methodological Answer:

SAR analysis involves:

- Substituent variation : Compare analogs (e.g., 2-chloro-6-fluorophenyl vs. methylphenyl in thiazole derivatives). For example, bulky substituents at the thiazole 2-position enhance cytotoxicity by improving hydrophobic interactions with target proteins .

- Computational docking : Use AutoDock Vina to model interactions with β-tubulin or kinases. The thiazole ring and ester group often form hydrogen bonds with active-site residues (e.g., Lys352 in β-tubulin) .

- In vitro assays : Validate predictions via MTT assays on cancer cell lines (e.g., IC50 values < 10 μM for HepG2 cells indicate potent activity) .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Degradation products : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) using LC-MS .

- Light sensitivity : Expose to UV light (254 nm) for 48 hours; quantify photodegradation with UV-Vis spectroscopy (λmax ~280 nm) .

Advanced: What computational strategies predict its pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use SwissADME to estimate bioavailability (TPSA > 80 Ų suggests poor absorption) and PreADMET for CYP450 metabolism (e.g., CYP3A4 inhibition risk) .

- LogP calculation : ALogPS 2.1 predicts lipophilicity (LogP ~3.2), indicating moderate blood-brain barrier penetration .

- Toxicity alerts : Derek Nexus flags potential mutagenicity from the thiazole ring’s electrophilic sulfur .

Basic: How do intermolecular hydrogen bonds influence its crystallinity and solubility?

Methodological Answer:

- Graph set analysis : Use Mercury software to classify hydrogen bonds (e.g., R²₂(8) motifs between thiazole N and ester carbonyl). Stronger networks reduce solubility but enhance thermal stability .

- Solubility testing : Measure in DMSO (high) vs. water (low) via shake-flask method. Correlate with hydrogen bond donor/acceptor counts (e.g., 2 donors, 4 acceptors) .

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Assay standardization : Compare IC50 values using identical cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., 48-hour exposure vs. 72-hour).

- Purity verification : Require ≥95% purity (HPLC) to exclude confounding impurities .

- Orthogonal assays : Validate antimicrobial activity via both disc diffusion and microbroth dilution (MIC) methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.